N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
CAS No.: 851719-26-1
Cat. No.: VC21397168
Molecular Formula: C21H25N3O3S
Molecular Weight: 399.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851719-26-1 |
|---|---|
| Molecular Formula | C21H25N3O3S |
| Molecular Weight | 399.5g/mol |
| IUPAC Name | N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(18-11-6-5-8-15(18)3)13-19(22-24)16-9-7-10-17(12-16)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3 |
| Standard InChI Key | DXEKQGVXELYYMD-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2CC(=NN2C(=O)C(C)C)C3=CC(=CC=C3)NS(=O)(=O)C |
| Canonical SMILES | CC1=CC=CC=C1C2CC(=NN2C(=O)C(C)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Introduction
N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound is characterized by its intricate molecular structure, which includes a pyrazole ring, a phenyl group, and a methanesulfonamide moiety. Despite its complexity, detailed information on this specific compound is limited in publicly available scientific literature.
Synthesis and Preparation
The synthesis of N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps:
-
Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
-
Introduction of the 2-Methylphenyl Group: This may involve Friedel-Crafts acylation or similar methods to attach the phenyl ring to the pyrazole.
-
Attachment of the 2-Methylpropanoyl Group: This step likely involves an acylation reaction.
-
Introduction of the Methanesulfonamide Moiety: This can be achieved through a sulfonamide formation reaction.
Safety and Handling
Handling of this compound should follow standard laboratory safety protocols for organic chemicals, including the use of protective equipment and proper ventilation. Specific safety data, such as toxicity or environmental impact, are not readily available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume